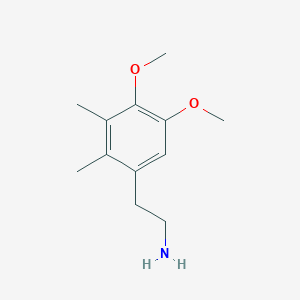
2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of two methoxy groups and two methyl groups attached to a benzene ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of serotonin and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with a different substitution pattern on the benzene ring.
2,5-Dimethoxy-4-propylphenethylamine (2C-P): Another phenethylamine derivative with similar structural features.
3,4-Dimethoxyphenethylamine: A compound with methoxy groups at different positions on the benzene ring.
Uniqueness
2-(4,5-Dimethoxy-2,3-dimethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63087-12-7 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2,3-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)11(14-3)7-10(8)5-6-13/h7H,5-6,13H2,1-4H3 |
InChI Key |
FDDYXWIBIWQACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CCN)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















